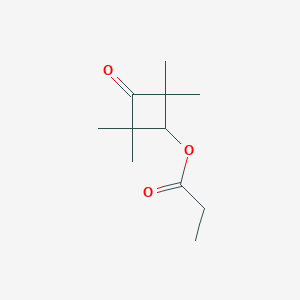
2,2,4,4-Tetramethyl-3-oxocyclobutyl propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4-Tetramethyl-3-oxocyclobutyl propanoate is a chemical compound with the molecular formula C11H18O3 It is known for its unique structure, which includes a cyclobutane ring substituted with four methyl groups and a propanoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethyl-3-oxocyclobutyl propanoate typically involves the reaction of 2,2,4,4-tetramethylcyclobutanone with propanoic acid or its derivatives under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2,2,4,4-Tetramethyl-3-oxocyclobutyl propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
科学研究应用
2,2,4,4-Tetramethyl-3-oxocyclobutyl propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,4,4-tetramethyl-3-oxocyclobutyl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include ester hydrolysis or oxidation-reduction reactions, depending on the biological context.
相似化合物的比较
Similar Compounds
2,2,4,4-Tetramethylcyclobutanone: Shares the cyclobutane ring but lacks the ester group.
2,2,4,4-Tetramethyl-3-hydroxycyclobutyl propanoate: Similar structure but with a hydroxyl group instead of a ketone.
生物活性
Overview
2,2,4,4-Tetramethyl-3-oxocyclobutyl propanoate is an organic compound with the potential for various biological activities. Its unique structure allows it to interact with biological systems in ways that may lead to applications in pharmacology and therapeutic development. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C14H24O3 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1133-07-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound's structural features facilitate binding with specific sites on these targets, potentially modulating their activity and influencing metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains.
- Study Findings:
- Inhibition of growth in Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines.
- Case Study:
- A study conducted on human breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death.
Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) | Standard Antibiotic Comparison |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Penicillin) |
| Escherichia coli | 64 | 32 (Ampicillin) |
Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |
属性
CAS 编号 |
1133-07-9 |
|---|---|
分子式 |
C11H18O3 |
分子量 |
198.26 g/mol |
IUPAC 名称 |
(2,2,4,4-tetramethyl-3-oxocyclobutyl) propanoate |
InChI |
InChI=1S/C11H18O3/c1-6-7(12)14-9-10(2,3)8(13)11(9,4)5/h9H,6H2,1-5H3 |
InChI 键 |
MDCDFBMSADAKOT-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1C(C(=O)C1(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















